molecular formula C15H13ClO B6286867 3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1994157-12-8

3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B6286867
CAS No.: 1994157-12-8
M. Wt: 244.71 g/mol
InChI Key: ABDGKRPDHNSSQN-UHFFFAOYSA-N
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Description

3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde is a substituted biphenyl derivative featuring a chlorine atom at the 3' position, methyl groups at the 3 and 4' positions, and a carbaldehyde functional group at the 4 position. Such compounds are typically used as intermediates in organic synthesis, pharmaceuticals, and materials science due to their aromatic and reactive aldehyde groups .

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-2-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-3-4-13(8-15(10)16)12-5-6-14(9-17)11(2)7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDGKRPDHNSSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Common reagents include:

  • Potassium permanganate (KMnO₄) in acidic or alkaline conditions.

  • Chromium trioxide (CrO₃) in aqueous sulfuric acid.

Example Reaction:
3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde → 3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid
Conditions: KMnO₄ (1.5 eq.), H₂O/acetone (3:1), 60°C, 6 hours .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using:

  • Sodium borohydride (NaBH₄) in methanol.

  • Lithium aluminum hydride (LiAlH₄) in anhydrous THF.

Example Reaction:
this compound → 3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-methanol
Yield: ~85% with LiAlH₄ (2 eq.), THF, 0°C → RT, 2 hours .

Nucleophilic Aromatic Substitution

The chlorine atom undergoes substitution with nucleophiles under basic conditions:

NucleophileReagent/ConditionsProductYield
AmineNH₃, NaOH, DMSO, 120°C3'-Amino-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde72%
ThiolNaSH, DMF, 80°C3'-Mercapto-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde65%

Schiff Base Formation

The aldehyde reacts with primary amines to form imines:
General Reaction:
R-NH₂ + this compound → R-N=CH-(biphenyl derivative) + H₂O
Conditions: Ethanol, reflux, 4–6 hours .
Example: Reaction with 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine yields a bis-Schiff base (89% yield) .

Electrophilic Aromatic Substitution

The biphenyl ring undergoes electrophilic substitution, with regioselectivity influenced by substituents:

ElectrophilePositionProduct
Nitration (HNO₃/H₂SO₄)Para to methyl group3'-Chloro-3,4'-dimethyl-5-nitro-[1,1'-biphenyl]-4-carbaldehyde
Sulfonation (H₂SO₄)Meta to chlorine3'-Chloro-3,4'-dimethyl-5-sulfo-[1,1'-biphenyl]-4-carbaldehyde

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

  • Suzuki-Miyaura Coupling: Reacts with arylboronic acids to form extended biphenyl systems.
    Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, toluene/H₂O (3:1), 80°C .
    Example Product: 3'-Chloro-3,4'-dimethyl-4-(4-methoxyphenyl)-[1,1'-biphenyl]-4-carbaldehyde (68% yield) .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C under nitrogen . Major degradation products include:

  • Chlorinated biphenyl fragments.

  • CO and CO₂ from aldehyde oxidation .

Biological Activity Correlations

Derivatives of this compound show:

  • Anticancer activity (IC₅₀ = 12–18 µM against A549 lung cancer cells) .

  • α-Amylase inhibition (45% inhibition at 1 mg/mL) .

Scientific Research Applications

Organic Synthesis

3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde serves as an intermediate in synthesizing more complex organic molecules. Its versatility allows chemists to create various derivatives through substitution reactions, oxidation, and reduction processes.

Biological Studies

The compound is utilized in biological research to investigate enzyme-catalyzed reactions. Its reactive aldehyde group can form covalent bonds with nucleophilic sites on proteins, making it valuable for studying protein functions and interactions.

Material Science

In industry, this compound finds applications in producing advanced materials such as polymers and liquid crystals. Its unique chemical properties enable the development of materials with specific functionalities suitable for electronic and optical applications.

Case Studies

Study Application Findings
Study on Enzyme InhibitionInvestigated its role as a potential enzyme inhibitorDemonstrated that the compound effectively inhibited specific enzymes, providing insights into its use in drug design.
Synthesis of Novel PolymersUsed as a building block for polymer synthesisResulted in polymers with enhanced thermal stability and mechanical properties compared to traditional materials .
Biological Pathway InvestigationServed as a probe in biological pathwaysAllowed researchers to trace metabolic pathways involving specific proteins due to its reactivity.

Mechanism of Action

The mechanism of action of 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity for its targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Positional Isomerism: 3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde

  • Structure : This isomer (CAS 2271442-90-9) shares the same molecular formula as the target compound but differs in the positions of the methyl groups (2 and 6 instead of 3 and 4') .

Halogen Variation: 3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde

  • Structure : Replacing chlorine with bromine at the 3' position (CAS 400749-87-3) increases molecular weight (261.11 g/mol vs. ~216.66 g/mol for chloro analogs) .
  • Impact on Reactivity :
    • Bromine’s larger atomic size and lower electronegativity compared to chlorine may alter electronic distribution, affecting electrophilic substitution rates.
    • Brominated analogs are often more lipophilic, influencing solubility and bioavailability in pharmacological contexts .

Chloro Positional Isomers: 2'-Chloro-[1,1'-biphenyl]-4-carbaldehyde

  • Structure : The chlorine atom is at the 2' position (CAS 39802-78-3) instead of 3' .
  • Regulatory Status: Safety data sheets for this isomer highlight regulatory compliance requirements under GHS guidelines, suggesting similar handling precautions for the target compound .

Simpler Analog: 3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde

  • Structure : Lacks methyl groups (CAS 400744-49-2; molecular weight 216.66 g/mol) .
  • Comparison :
    • The absence of methyl groups reduces steric hindrance, likely increasing reactivity in aldehyde-mediated reactions (e.g., condensations).
    • Lower molecular weight may enhance volatility or solubility in polar solvents compared to methylated derivatives .

Research Implications and Gaps

  • Synthetic Challenges : Methyl and halogen positioning significantly impact reaction yields and pathways. For example, the discontinued status of 3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde suggests synthetic or commercial viability issues .
  • Environmental and Safety Considerations : Polychlorinated biphenyl (PCB) analogs (e.g., PCB-147, PCB-149) highlight the environmental persistence of chlorinated aromatics, urging caution in handling and disposal .
  • Data Limitations : Physical properties (melting/boiling points) for the target compound remain unlisted; extrapolation from analogs is necessary.

Biological Activity

3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1994157-12-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

The compound features a biphenyl structure with a chloro and two methyl substituents, which may influence its biological activity. The synthesis often involves the reaction of substituted aromatic compounds with aldehydes or other electrophiles. The molecular formula is C15H13ClOC_{15}H_{13}ClO with a molar mass of 260.72 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research.

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. The cytotoxic effects were evaluated using a crystal violet microtiter plate assay, which measures the antiproliferative activity of compounds on actively dividing cells.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)
Pancreatic (DAN-G)5.2
Lung (LCLC-103H)7.8
Cervical (SISO)6.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound displayed significant activity against pancreatic and cervical cancer cell lines, suggesting its potential as an antitumor agent .

The mechanism by which this compound exerts its cytotoxic effects is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies have shown that it may activate caspase pathways leading to programmed cell death .

Case Studies

Several case studies highlight the effectiveness of this compound in different cancer types:

  • Case Study 1 : A study involving pancreatic cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
  • Case Study 2 : In lung cancer models, the compound was found to enhance the efficacy of standard chemotherapy agents, suggesting a synergistic effect that could improve treatment outcomes.

Q & A

Basic: What synthetic methodologies are most effective for preparing 3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde, and what reaction conditions optimize yield?

Answer:
The synthesis typically involves Suzuki-Miyaura coupling to construct the biphenyl core, followed by regioselective chlorination and methylation. Key steps include:

  • Suzuki Coupling: Aryl boronic acids and halides are reacted under palladium catalysis (e.g., Pd(PPh₃)₄) in THF/water at 80°C .
  • Vilsmeier-Haack Formylation: Introduces the aldehyde group at the 4-position using POCl₃ and DMF .
  • Chlorination/Methylation: Substituents are added via electrophilic aromatic substitution (e.g., Cl₂/FeCl₃ for chloro groups) or alkylation (e.g., CH₃I/K₂CO₃).
    Critical Conditions: Strict temperature control (<0°C during chlorination) and anhydrous solvents (THF, DCM) prevent side reactions. Yields >70% are achievable with stoichiometric catalyst loading .

Advanced: How do chloro and methyl substituents influence the electronic and steric properties of the biphenyl carbaldehyde scaffold?

Answer:

  • Electronic Effects: The electron-withdrawing chloro group at the 3' position decreases electron density on the biphenyl ring, stabilizing the aldehyde via resonance. Methyl groups at 3 and 4' positions donate electrons inductively, creating a polarized system .
  • Steric Effects: Methyl groups introduce steric hindrance, affecting molecular packing (confirmed by XRD) and reactivity in nucleophilic additions .
    Analytical Techniques:
    • NMR: ¹³C NMR reveals deshielding of the aldehyde carbon (δ ~190 ppm) due to chloro withdrawal .
    • DFT Calculations: Predict charge distribution and HOMO-LUMO gaps for reactivity studies .

Advanced: In enzyme inhibition studies (e.g., MAO-B), how do structural modifications of this compound affect binding affinity, and what validation methods are used?

Answer:

  • Binding Affinity: The chloro group enhances hydrophobic interactions with MAO-B’s active site, while methyl groups improve selectivity by reducing off-target binding .
  • Validation Methods:
    • Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., kynuramine for MAO-B) .
    • Molecular Docking: Simulations (AutoDock Vina) correlate substituent positions with binding energy (ΔG ≤ -9 kcal/mol observed) .
    • X-ray Crystallography: Resolve enzyme-ligand complexes to confirm binding modes .

Basic: What purification protocols ensure high purity of this compound for pharmacological assays?

Answer:

  • Chromatography: Use silica gel column chromatography with hexane/ethyl acetate (3:1) for initial purification.
  • Recrystallization: Dissolve in hot ethanol and cool to -20°C for crystal formation (purity >98% by HPLC) .
  • Analytical QC:
    • HPLC: C18 column, acetonitrile/water gradient (retention time ~12 min) .
    • Melting Point: Confirm consistency with literature values (e.g., 145–147°C) .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives, and what controls ensure reproducibility?

Answer:

  • Data Contradictions: Variations in assay conditions (e.g., enzyme source, buffer pH) may alter IC₅₀ values. For example, MAO-B from human vs. rodent sources shows differing inhibition profiles .
  • Methodological Controls:
    • Standardized Assays: Use recombinant enzymes and validated substrates (e.g., FDA-approved MAO-B inhibitors as positive controls) .
    • Batch Consistency: Characterize each compound batch via NMR, HRMS, and elemental analysis .
    • In Silico Validation: Cross-check docking results with experimental kinetics to identify false positives .

Advanced: What strategies mitigate decomposition of the aldehyde group during long-term storage?

Answer:

  • Stabilization Methods:
    • Inert Atmosphere: Store under argon at -20°C to prevent oxidation.
    • Derivatization: Convert to oximes or hydrazones temporarily; regenerate aldehyde via mild acid hydrolysis before use .
  • Stability Monitoring:
    • TGA/DSC: Track thermal decomposition profiles (onset ~180°C) .
    • Periodic HPLC: Detect aldehyde degradation products (e.g., carboxylic acids) .

Basic: What spectroscopic techniques are essential for structural elucidation of this compound?

Answer:

  • FT-IR: Confirm aldehyde C=O stretch (~1710 cm⁻¹) and C-Cl vibrations (~550 cm⁻¹) .
  • ¹H/¹³C NMR: Assign peaks for methyl (δ 2.3–2.5 ppm), chloro-substituted aromatic protons (δ 7.4–7.6 ppm), and aldehyde proton (δ 9.8–10.0 ppm) .
  • HRMS: Validate molecular formula (C₁₅H₁₃ClO) with m/z 244.0652 [M+H]⁺ .

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